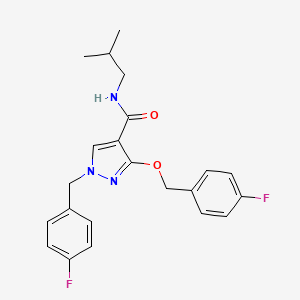

1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-isobutyl-1H-pyrazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

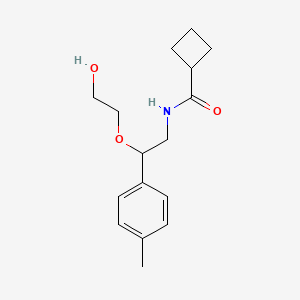

The compound “1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-isobutyl-1H-pyrazole-4-carboxamide” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. They are often used in the synthesis of various pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, two benzyl groups attached at the 1 and 3 positions of the ring, and an isobutyl group attached to the nitrogen atom in the pyrazole ring. The presence of fluorine atoms in the benzyl groups could have significant effects on the compound’s reactivity and properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrazole ring, the benzyl groups, and the isobutyl group. The pyrazole ring is aromatic and relatively stable, but it can participate in various reactions under certain conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Scientific Research Applications

Synthesis and Chemical Characterization

Synthesis of Fluorocontaining Pyrazole Derivatives : Research into the synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines involved the creation of fluorocontaining substituted amides and dihydropyrazolo-[3,4-d]pyrimidin-4-ones. These compounds were synthesized to explore the effects of fluorination on the chemical properties of pyrazole derivatives (Eleev et al., 2015).

Characterization and Functionalization : Studies have also focused on the functionalization reactions of pyrazole derivatives, including the synthesis of aminopyrazoles and their reactions with different chemical agents to form new compounds with potential biological activities. The structural and spectral characterization of these compounds lays the foundation for further research and application (Yıldırım et al., 2005).

Biological Activities

Cytotoxicity of Pyrazole Derivatives : Some pyrazole derivatives have been synthesized and evaluated for their in vitro cytotoxic activities against various cancer cell lines. This research aims to identify potential anticancer agents by exploring the structure-activity relationships of these compounds (Hassan et al., 2014).

Antibacterial and Anticancer Properties : Novel analogs of pyrazole derivatives have been designed, synthesized, and assessed for their antibacterial and anticancer activities. These studies highlight the therapeutic potential of pyrazole derivatives in treating various infections and cancers (Palkar et al., 2017).

Chemical Properties and Reactions

- Ring-Chain Tautomerism : Research into the ring-chain tautomerism of trifluoromethyl-containing pyrazolines reveals insights into the dynamic equilibrium between different molecular structures. These studies contribute to a deeper understanding of the chemical behavior of fluorinated compounds (Pakalnis et al., 2014).

Mechanism of Action

Future Directions

The study of pyrazole derivatives is an active area of research, particularly in the field of medicinal chemistry, where they are often used as building blocks for the synthesis of various pharmaceuticals. Future research could potentially explore the biological activity of this compound and its potential uses .

Properties

IUPAC Name |

3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]-N-(2-methylpropyl)pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23F2N3O2/c1-15(2)11-25-21(28)20-13-27(12-16-3-7-18(23)8-4-16)26-22(20)29-14-17-5-9-19(24)10-6-17/h3-10,13,15H,11-12,14H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQBOLTFZNUNKQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=CN(N=C1OCC2=CC=C(C=C2)F)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

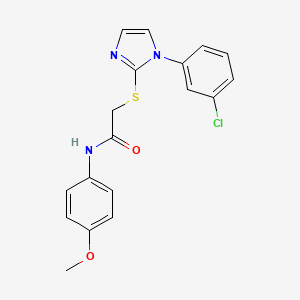

![(3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-thienyl)methanone](/img/structure/B2567051.png)

![N-(4-ethoxyphenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2567064.png)

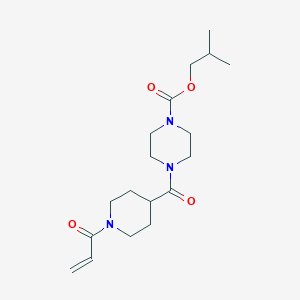

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-chloro-4-methylphenyl)oxalamide](/img/structure/B2567066.png)

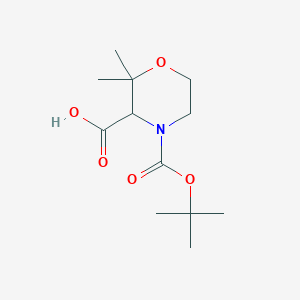

![N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B2567068.png)

![2-methyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B2567070.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)acrylamide](/img/structure/B2567073.png)

![N-(2-(dimethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2567074.png)